Oxamyl oxime
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66344-32-9 |
|---|---|
Molecular Formula |
C5H10N2O2S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
methyl (1E)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-7(2)5(8)4(6-9)10-3/h9H,1-3H3/b6-4+ |
InChI Key |
KIDWGGCIROEJJW-GQCTYLIASA-N |
Isomeric SMILES |
CN(C)C(=O)/C(=N\O)/SC |
Canonical SMILES |
CN(C)C(=O)C(=NO)SC |
physical_description |
White solid; [CAMEO] |
Origin of Product |
United States |
Mechanisms and Pathways of Oxamyl Oxime Formation
Hydrolytic Cleavage of Oxamyl (B33474) to Oxamyl Oxime
Hydrolysis is a primary degradation pathway for oxamyl, leading to the formation of this compound. This process is significantly influenced by the chemical environment, particularly pH, and can also be mediated by enzymatic activity.
Chemical Hydrolysis Dynamics and Environmental Influences (e.g., pH)
The rate of chemical hydrolysis of oxamyl is highly dependent on pH. Oxamyl is notably stable in acidic conditions, showing minimal degradation. However, in neutral to alkaline environments, the hydrolysis rate increases substantially, leading to the rapid formation of this compound.
pH Dependence: Oxamyl degrades rapidly in neutral to alkaline environments, with reported half-lives significantly shorter than in acidic conditions. For instance, at pH 9, the half-life is on the order of hours, whereas at pH 5, oxamyl is considered relatively stable, with half-lives extending to days or even weeks inchem.orgepa.govepa.govepa.govepa.gov.
Environmental Factors: Decomposition is also accelerated by higher temperatures and alkalinity nih.gov. While direct photolysis is limited due to oxamyl's UV absorption spectrum, UV light can accelerate hydrolysis epa.govnih.gov.
Product Formation: The primary product identified from oxamyl hydrolysis is this compound epa.govepa.govepa.govepa.govresearchgate.netresearchgate.netfao.orgresearchgate.netnih.govfrontiersin.orguth.grregulations.govepa.govinoe.roinoe.ro. This conversion is often quantitative under alkaline conditions epa.gov.
Table 1: Oxamyl Hydrolysis Half-lives at Different pH Values
| pH | Approximate Half-life | Conditions | Source(s) |
| 5 | Stable (>4 days) | Acidic conditions, dark | inchem.orgepa.govepa.govepa.gov |
| ~6.2 | ~8 days | Neutral conditions, dark | epa.govepa.gov |
| ~6.9 | ~8 days | Neutral conditions, dark | inchem.orgepa.gov |
| 7 | 8.0 days | Neutral conditions | epa.govepa.gov |
| ~9 | ~3 hours | Alkaline conditions, dark | epa.gov |
| 9.1 | < 6 hours | Alkaline conditions | inchem.org |
| 9 | 2.9 hours | Alkaline conditions | epa.govepa.gov |
Enzymatic Hydrolysis by Carbamate (B1207046) Hydrolases
Microbial degradation is a significant pathway controlling the environmental dissipation of oxamyl, with microorganisms playing a key role in its biotransformation researchgate.netnih.govfrontiersin.orgnih.govfrontiersin.orgekb.egoup.comacademicjournals.org. Specific enzymes, particularly carbamate hydrolases, are responsible for this process.
Microbial Action: Several bacterial strains, notably from the genus Pseudomonas, have been isolated that can effectively degrade oxamyl. These microbes hydrolyze oxamyl to this compound, which is often not further transformed by these specific strains researchgate.netnih.govfrontiersin.orgnih.govfrontiersin.orgacademicjournals.org.
Enzymatic Machinery: The gene cehA, encoding a carbamate hydrolase, has been identified in oxamyl-degrading bacteria and is directly involved in the hydrolysis of oxamyl researchgate.netnih.govfrontiersin.orgnih.govfrontiersin.org. This enzyme, cehA, is homologous to hydrolase genes found in bacteria degrading other carbamates like carbaryl (B1668338) and carbofuran (B1668357), and it appears to be particularly efficient in degrading oxime carbamates such as oxamyl researchgate.netnih.govfrontiersin.orgnih.govfrontiersin.orgkuleuven.be.
Detoxification: The hydrolysis of oxamyl to this compound is considered an essential step in its detoxification, as the oxime product is generally less toxic than the parent compound nih.govfrontiersin.orgresearchgate.net. Algae have also been shown to produce enzymes capable of hydrolyzing oxamyl to this compound ekb.eg.
Phototransformation Pathways Yielding this compound
While oxamyl is not readily susceptible to direct photolysis due to a lack of significant absorbance in the environmentally relevant UV spectrum (>290 nm), photochemical reactions can still contribute to its transformation, sometimes leading to oxime derivatives.
Direct Photolysis Characteristics
Direct photolysis, where a molecule absorbs light and undergoes chemical change, is limited for oxamyl under typical sunlight conditions. Oxamyl does not absorb light at wavelengths greater than 290 nm, which are present in sunlight epa.govnih.govresearchgate.netresearchgate.netinoe.roinoe.ro. However, under specific conditions, such as in acidic, clear, near-surface water, photolysis can be significant, with reported half-lives around 14 days at pH 5 epa.gov. In contrast, it is considered relatively stable to photolysis on soil epa.gov. Under irradiation, oxamyl can undergo photoisomerization and conversion into a nitrile, while the oxime derivative formed via hydrolysis primarily undergoes photoisomerization rsc.org.
Photosensitized Reactions (e.g., Natural Phosphate (B84403) Induction)
Photosensitized reactions involve a sensitizer (B1316253) molecule absorbing light energy and then transferring it to oxamyl, initiating its degradation. Natural substances can act as photosensitizers.
Natural Phosphate: The presence of natural phosphate has been demonstrated to induce the photodegradation of oxamyl in aqueous solutions researchgate.netresearchgate.netinoe.roinoe.ro. When irradiated in the presence of natural phosphate, oxamyl degrades, and a single photoproduct identified by LC/MS analysis is the oxime derivative researchgate.netresearchgate.netinoe.roinoe.ro. No degradation occurs when oxamyl and natural phosphate are mixed in the dark researchgate.netresearchgate.net.
Other Sensitizers: Generally, natural organic matter, such as humic substances, can also act as photosensitizers, promoting the degradation of various pesticides, including oxamyl, through indirect photochemical pathways uc.pt.
Reductive Pathways in Anoxic Environments
In anoxic (oxygen-deficient) environments, reductive processes can also lead to the transformation of oxamyl. These pathways are often mediated by chemical reductants or microbial activity.
Abiotic Reduction: In anoxic solutions containing ferrous iron (Fe(II)), oxamyl can degrade through both elimination and reduction pathways acs.org. The Fe(II)-independent elimination reaction results in the formation of an oxime product, methylamine (B109427), and carbon dioxide, with the rate of this reaction increasing with pH acs.org.
Anaerobic Soil Conditions: In soil, oxamyl exhibits a shorter half-life under anaerobic conditions compared to aerobic conditions, with half-lives reported as less than one week epa.govekb.eg. Under these anaerobic conditions, the oxime compound tends to increase, indicating its formation as a degradation product epa.gov. The reductive transformation rates by Fe(II) are also influenced by pH, increasing significantly between pH 7 and 8.3 acs.org.
Biotransformation and Environmental Fate of Oxamyl Oxime
Biotransformation and Environmental Fate of Oxamyl (B33474)
The environmental fate of oxamyl is largely determined by microbial activity in soil and water. While oxamyl itself can undergo abiotic degradation, such as hydrolysis, microbial breakdown represents a significant pathway for its dissipation in the environment researchgate.netnih.govoup.comekb.eg.
Isolation and Characterization of Oxamyl-Degrading Microorganisms
Research has led to the isolation of several bacterial strains capable of degrading oxamyl from agricultural soils that have a history of oxamyl application researchgate.netnih.govfrontiersin.orgijfans.orgfrontiersin.org. These studies have identified bacteria belonging to the genus Pseudomonas as key players in oxamyl biotransformation researchgate.netnih.govfrontiersin.orgijfans.orgfrontiersin.org. For instance, four oxamyl-degrading bacterial strains were isolated and assigned to different subgroups within the Pseudomonas genus using multilocus sequence analysis (MLSA) researchgate.netnih.gov. Other studies have also identified isolates such as Brevibacillus gelatini and Brevundimonas diminuta as capable of degrading oxamyl ekb.eg. These microorganisms typically hydrolyze oxamyl, producing oxamyl oxime and methylamine (B109427) researchgate.netnih.govnih.gov.
Table 1: Characteristics of Isolated Oxamyl-Degrading Microorganisms
| Microorganism Genus/Species | Key Gene Identified | Primary Metabolite(s) Produced | Utilized as C/N Source | Reference(s) |
| Pseudomonas spp. | cehA | This compound, Methylamine | Methylamine | researchgate.netnih.govfrontiersin.orgijfans.orgfrontiersin.org |
| Brevibacillus gelatini | Not specified | Not specified | Not specified | ekb.eg |
| Brevundimonas diminuta | Not specified | Not specified | Not specified | ekb.eg |
Biochemical Pathways for Oxime Metabolization (e.g., Methylamine Utilization)
The microbial degradation of oxamyl often involves the release of methylamine, which is subsequently utilized by the degrading microorganisms as a carbon and nitrogen source researchgate.netnih.govfrontiersin.orgijfans.orgfrontiersin.org. The detection of methylamine dehydrogenase in several oxamyl-degrading isolates supports their ability to metabolize methylamine researchgate.netnih.govfrontiersin.orgijfans.orgfrontiersin.org. This utilization of methylamine is a key aspect of the biochemical pathway employed by these bacteria to break down oxamyl. The hydrolysis of oxamyl yields this compound, and the methylcarbamoyl moiety breaks down to form methylamine nih.govresearchgate.net.
Molecular Genetics of Microbial Degradation (e.g., cehA gene involvement)
A significant genetic factor identified in the microbial degradation of oxamyl is the presence of the cehA gene. This gene encodes a carbamate (B1207046) hydrolase and has been found in all isolated oxamyl-degrading strains researchgate.netnih.govfrontiersin.orgijfans.orgfrontiersin.org. The cehA gene was previously identified in bacteria capable of degrading other carbamate pesticides like carbaryl (B1668338) and carbofuran (B1668357) researchgate.netnih.govfrontiersin.org. Transcription analysis has confirmed that cehA is directly involved in the hydrolysis of oxamyl researchgate.netnih.govfrontiersin.orgijfans.orgfrontiersin.org. The sequences of the cehA genes from oxamyl-degrading strains are highly homologous to those found in other carbamate-degrading bacteria, suggesting a conserved mechanism for carbamate hydrolysis nih.govfrontiersin.org. The abundance and expression of the cehA gene have also been correlated with oxamyl degradation rates in soil, particularly in soils with a pH of 7.2 or higher oup.comoup.com.
Sequential Metabolite Formation from this compound
Oxamyl undergoes degradation through various pathways, leading to the formation of several metabolites. While this compound is a primary hydrolysis product, other pathways also lead to the formation of N,N-Dimethyl-1-cyanoformamide (DMCF) and N,N-Dimethyloxamic Acid (DMOA).
Pathways to N,N-Dimethyloxamic Acid (DMOA)
The formation of N,N-Dimethyloxamic Acid (DMOA) is a key step in the metabolic breakdown of oxamyl. Oxamyl can be enzymatically converted to N,N-dimethyl-1-cyanoformamide (DMCF), which is then further metabolized to DMOA epa.govresearchgate.netfao.orginchem.orgpharmacompass.comfao.orginchem.org. This enzymatic conversion pathway represents a significant route for the detoxification and breakdown of oxamyl, leading to less toxic end products. In some studies, DMOA and its conjugates have been identified as major elimination products in animal metabolism studies epa.govfao.orginchem.orgpharmacompass.com.
Formation of N,N-Dimethyl-1-cyanoformamide (DMCF)
N,N-Dimethyl-1-cyanoformamide (DMCF) is another significant metabolite formed during the environmental degradation of oxamyl. Oxamyl can be enzymatically converted to DMCF epa.govresearchgate.netfao.orginchem.orgpharmacompass.comfao.orginchem.org. This compound has also shown some nematostatic activity, albeit at high concentrations researchgate.netresearchgate.net. Following its formation, DMCF is further metabolized, typically to DMOA epa.govresearchgate.netfao.orginchem.orgpharmacompass.comfao.orginchem.org. The formation of DMCF is part of a parallel degradation pathway to the hydrolysis of oxamyl, which yields this compound nih.govresearchgate.netepa.govresearchgate.netpharmacompass.comfao.org.
Table 2: Acute Toxicity of Oxamyl Metabolites in Rats
| Metabolite Name | Abbreviation | Route of Administration | LD50 (mg/kg bw) | Reference(s) |
| Methyl N-hydroxy-N',N'-dimethyl-1-thiooxamimidate (this compound) | IN-A2213 | Oral | >7500 | fao.org |
| Methyl N-hydroxy-N'-methyl-1-thiooxamimidate | IEL-2953 | Oral | 6,675 | inchem.org |
| N,N-Dimethyloxamic Acid | IN-D2708 | Oral | 3,540 | fao.orginchem.org |
| N,N-Dimethyl-1-cyanoformamide | DMCF | Oral | 450 | fao.orginchem.org |
| Methyl N'-methyl-N-[(methylcarbamoyl)oxy]-1-thiooxamimidate | IND-14O9 | Oral | 60 | inchem.org |
| Glucose conjugate of methyl N'-methylhydroxy-N',N'-dimethyl-1-thiooxamimidate | ING-3515 | Oral | >7500 | inchem.org |
Table 3: Soil Degradation Half-lives (DT50) of Oxamyl
| Soil Type/Condition | DT50 (days) | Reference(s) |
| Loamy sand (aerobic) | 11 | nih.gov |
| Fine sand (aerobic) | 415 | nih.gov |
| Silt loam (anaerobic) | 6 | nih.gov |
| General soil (aerobic) | 2.4 – 26.7 | oup.comoup.com |
| pH 7 (20°C) | 21.1 | fao.org |
| pH 9 (20°C) | 0.20 | fao.org |
Environmental Factors Governing this compound Dissipation
Role of Organic Matter and Redox Conditions
The environmental fate of oxamyl, and consequently the formation and persistence of this compound, is significantly influenced by soil properties such as pH, organic matter content, and redox conditions.
Influence of pH and Redox Conditions: Oxamyl's degradation pathway is highly sensitive to pH and redox potential. In aerobic soils, oxamyl primarily undergoes hydrolysis, yielding this compound fao.org. This hydrolysis is accelerated in neutral to alkaline conditions (pH 7-9), where bacterial activity is generally higher nih.govfrontiersin.orgcabidigitallibrary.org. Conversely, oxamyl is more stable under acidic conditions (pH < 5), with hydrolysis being significantly reduced fao.orgepa.gov. In acidic subsoils, this compound has not been detected, likely due to the limited hydrolysis of oxamyl under these conditions fao.org.
Under anaerobic and reducing conditions, particularly in the presence of ferrous iron (Fe(II)), oxamyl can undergo reduction to a nitrile intermediate. However, depending on the specific Fe(II) concentration and pH, hydrolysis to this compound can also occur concurrently or as an alternative pathway fao.org. The reduction of oxamyl by Fe(II) is recognized as an important degradation route in reducing subsurface environments nih.govepa.gov.
Role of Organic Matter: Organic matter plays a complex role in oxamyl's environmental fate. Natural organic matter has been shown to facilitate the reduction of oxamyl and related compounds by Fe(II) in reducing environments nih.govepa.gov. Furthermore, the presence of organic matter, particularly in the form of animal manure, can significantly enhance the biodegradation rate of oxamyl, potentially by increasing microbial biomass and activity researchgate.net. While high organic matter content has been noted to potentially inhibit the degradation of other aldicarb (B1662136), it highlights the varied influence of organic matter on different carbamate nematicides researchgate.net.
Microbial Community Dynamics and Adaptation
Microbial degradation is considered the primary mechanism controlling the environmental dissipation of oxamyl nih.govfrontiersin.org. The frequent application of oxamyl can lead to the phenomenon of "enhanced microbial degradation," where soil microbial communities adapt to rapidly break down the compound, resulting in faster dissipation rates and potentially reduced efficacy nih.govfrontiersin.orgresearchgate.net.
Microbial Degradation Pathways and Organisms: The initial step in the microbial degradation of oxamyl often involves hydrolysis, catalyzed by specific enzymes, producing this compound and methylcarbamic acid unicatt.itresearchgate.net. While oxamyl is effectively degraded by various soil bacteria, including species of Pseudomonas, Brevibacillus, and Brevundimonas nih.govfrontiersin.orgunicatt.itekb.eg, the subsequent fate of this compound is less clear. Studies indicate that this compound often accumulates in soil or culture media, suggesting that the microbial communities adapted to degrade oxamyl may not efficiently metabolize this compound nih.govfrontiersin.orgunicatt.itresearchgate.net. Efforts have been made to isolate bacteria capable of degrading this compound, indicating that such pathways exist, though they may not be universally present or as prevalent as oxamyl degradation pathways frontiersin.org.
Data Tables:
Table 1: this compound Formation and Persistence in Soil Environments
| Condition/Context | This compound Formation | This compound Persistence/Further Degradation | Notes |
| Soil with adapted microbial communities (Pseudomonas spp.) | Observed | Not further transformed | Bacteria hydrolyze oxamyl to this compound; this compound accumulation observed nih.govfrontiersin.orgunicatt.it. |
| Soil enrichment cultures (MSM) | Observed | Accumulates | This compound accumulated in the spent medium, indicating limited further transformation by these specific cultures frontiersin.orgresearchgate.net. |
| Acidic subsoils (pH 4.5-4.8) | Not detected | N/A | Consistent with limited oxamyl hydrolysis in acidic, reducing conditions fao.org. |
| Soil with Brevibacillus gelatini & Brevundimonas diminuta | Implied (from Oxamyl degradation) | Not explicitly stated, but likely accumulates | These isolates actively degrade oxamyl ekb.eg. The fate of this compound in their presence requires further investigation. |
Table 2: Factors Influencing Oxamyl Degradation (Leading to this compound Formation)
| Factor | Condition | Effect on Oxamyl Degradation to this compound | Reference |
| pH | Acidic (pH < 5) | Stable to hydrolysis; this compound not found | fao.orgepa.gov |
| Neutral to Alkaline (pH 7-9) | Accelerated hydrolysis/degradation | nih.govfrontiersin.orgcabidigitallibrary.orgepa.gov | |
| Redox Conditions | Anaerobic/Reducing (with Fe(II)) | Fe(II)-catalyzed reduction to nitrile is prominent; hydrolysis to oxime may occur | fao.orgnih.govepa.gov |
| Aerobic | Hydrolysis to oxime is a major pathway | fao.org | |
| Organic Matter | Presence of natural organic matter | Facilitates Fe(II) reduction pathways | nih.govepa.gov |
| With animal manure | Biodegradation rate 5-8 times higher | researchgate.net | |
| Microbial Adaptation | Repeated oxamyl application | Enhanced degradation; faster oxamyl dissipation | nih.govfrontiersin.orgresearchgate.net |
| Low pH soils | May affect rate of microbial adaptation | open.ac.uk | |
| Alkaline pH soils | Supports higher microbial biomass/enzymatic expression for adaptation | cabidigitallibrary.org |
Compound Names:
this compound
Oxamyl
Methylcarbamic acid
Advanced Analytical Methodologies for Oxamyl Oxime Research
Liquid Chromatography-Mass Spectrometry (LC/MS/MS) Applications
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) has emerged as a powerful tool for the simultaneous detection and quantification of oxamyl (B33474) and its oxime metabolite in complex matrices such as fruits, vegetables, water, and soil google.comeurl-pesticides.euepa.govepa.govepa.govresearchgate.net. This technique offers high sensitivity and selectivity, enabling the determination of residues at trace levels.
LC/MS/MS methods typically involve reversed-phase liquid chromatography coupled with tandem mass spectrometry, often using atmospheric pressure ionization (API) in the multiple reaction monitoring (MRM) mode epa.govepa.gov. Specific MRM transitions are employed for selective detection, for instance, monitoring the ammonium (B1175870) adduct ion of oxamyl (m/z 237) and the protonated oxime ion (m/z 163) epa.gov.
Research has demonstrated the effectiveness of LC/MS/MS for residue analysis, achieving low detection limits. For example, detection limits for oxamyl oxime in vegetables and fruits have been reported as low as 0.001 mg/kg google.com. In water analysis, methods have achieved limits of detection (LOD) of 0.1 ppb (parts per billion) and limits of quantification (LOQ) of 1.0 ppb epa.gov. Recovery rates in various matrices, such as peppers and apples, have been reported to be between 90.5% and 95.1% google.com.
Table 1: LC/MS/MS Performance for this compound Analysis
| Matrix | Detection Limit (LOD) | Quantification Limit (LOQ) | Recovery Rate (%) | Reference |
| Vegetables/Fruits | 0.001 mg/kg | Not specified | 90.5–95.1 | google.com |
| Water | 0.1 ppb | 1.0 ppb | Not specified | epa.gov |
| Soil | 0.5–2.5 μg/kg | 25–50 μg/kg | Not specified | researchgate.net |
| Water (USGS method) | Not specified | Not specified | 23 (average) | usgs.gov |
| Infant Foods | Not specified | Not specified | Not specified | researchgate.net |
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) techniques, including those with UV detection, post-column derivatization with fluorescence detection (HPLC-PCD/Fluo), or column switching (HPLC-CS/UV), have been instrumental in this compound analysis, particularly in earlier studies and for specific applications fao.orgscholaris.ca.
HPLC methods have been developed for the simultaneous analysis of oxamyl and its oxime metabolite. For instance, a method using two reverse-phase columns connected by a switching valve allowed for the simultaneous detection of oxamyl and its oxime without prior sample cleanup, with detection limits of 0.058 µg for oxamyl and 0.035 µg for oxime scholaris.ca. Another approach utilized HPLC with UV detection at 240 nm, employing internal standardization with acetanilide (B955) for oxamyl content determination fao.org.
While HPLC-UV methods are generally less sensitive than LC/MS/MS, they remain valuable for routine analysis and method development. The LOQ for oxamyl using HPLC-CS/UV has been reported as 0.02 mg/kg fao.org.
Table 2: HPLC Method Parameters and Performance for this compound Analysis
| Technique | Detection Method | Column Type | Mobile Phase Example | LOQ | Recovery Rate (%) | Reference |
| HPLC-CS/UV | UV | Not specified | Not specified | 0.02 mg/kg | Not specified | fao.org |
| HPLC-PCD/Fluo | Fluorescence | Not specified | Not specified | 0.01 mg/kg | Not specified | fao.org |
| HPLC (2-column) | Not specified | C18 | Not specified | 0.058 µg (Oxamyl) 0.035 µg (Oxime) | Not specified | scholaris.ca |
| HPLC-UV | UV (240 nm) | Reversed-phase | Not specified | Not specified | Not specified | fao.org |
| HPLC-UV-CL | Chemiluminescence | Not specified | Not specified | 0.17 mg L⁻¹ | 88.7–103.1 | nih.gov |
Spectrophotometric Approaches in Related Analyses
While direct spectrophotometric determination of this compound is less common compared to chromatographic methods, spectrophotometric approaches can be employed for related analyses or as a component in multi-step assays. For instance, chemiluminescence detection, which relies on spectrophotometric principles, has been coupled with HPLC for oxamyl analysis nih.gov. In this method, oxamyl undergoes photolysis under UV irradiation, generating reactive species that oxidize luminol, producing a chemiluminescence signal. The intensity of this signal, monitored as a chromatographic peak, is linearly related to the oxamyl concentration. This approach achieved an LOD of 0.17 mg L⁻¹ for oxamyl nih.gov.
Sample Preparation and Extraction Strategies for Environmental Matrices
Effective sample preparation is critical for accurately determining this compound in environmental matrices such as soil and water. Common techniques include Solid Phase Extraction (SPE) and liquid-liquid extraction (LLE), often followed by clean-up steps.
Solid Phase Extraction (SPE) is widely used for pre-concentration and clean-up. Reversed-phase materials like C18 or mixed-mode sorbents (e.g., Oasis HLB) are frequently employed epa.govresearchgate.netusgs.govepa.gov. For water samples, direct injection after acidification or filtration is sometimes possible, bypassing extensive extraction steps epa.gov. However, for soil matrices, extraction typically involves sonication or shaking with solvents such as methanol, acetonitrile (B52724), or mixtures thereof, followed by SPE epa.govresearchgate.netoup.com. For instance, a method for soil analysis involved sonication with methanol/water, followed by SPE using HLB Oasis cartridges, with reported LOQs ranging from 25 to 50 µg/kg researchgate.net.
Liquid-Liquid Extraction (LLE) , often using solvents like acetonitrile, ethyl acetate, or dichloromethane, is also utilized, sometimes in conjunction with SPE for further purification google.comeurl-pesticides.eu. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has also been adapted for this compound analysis, offering a streamlined sample preparation process google.comresearchgate.netnih.gov. For example, a QuEChERS method involving acetonitrile extraction achieved recoveries of 88.7-103.1% for oxamyl in tomato paste nih.gov.
Table 3: Sample Preparation and Extraction Techniques for this compound
| Matrix | Extraction Method | Clean-up Strategy | Analytical Method | Recovery Rate (%) | LOD/LOQ (Example) | Reference |
| Water | Direct injection after acidification/filtration | None | LC/MS/MS | Not specified | 0.1 ppb / 1.0 ppb | epa.gov |
| Water | SPE (C18) | None | LC/MS/MS | Not specified | Not specified | epa.gov |
| Soil | Sonication with MeOH/Water | SPE (HLB Oasis) | HPLC | Not specified | 0.5–2.5 μg/kg / 25–50 μg/kg | researchgate.net |
| Soil | Shaking with Acetonitrile-Water (50:50 v:v) | Not specified | HPLC | Not specified | Not specified | oup.com |
| Vegetables/Fruits | Dispersive SPE with Acetonitrile/NaCl | Not specified | LC/MS/MS | 92.0–96.8 | 0.002 mg/kg | google.com |
| Tomato Paste | QuEChERS (acetonitrile) | Not specified | HPLC-UV-CL | 88.7–103.1 | Not specified | nih.gov |
Methodological Advancements in Isotope Labeling Studies for Metabolic Tracing
Isotope labeling, particularly with ¹³C or ¹⁵N, is a vital tool for tracing the metabolic pathways and environmental fate of oxamyl and its derivatives, including this compound fao.orgepa.gov. Studies utilizing radiolabeled oxamyl (e.g., ¹⁴C-oxamyl) have elucidated its degradation pathways in soil and water, as well as its metabolism in plants and animals fao.orginchem.orginchem.org.
These studies often employ advanced analytical techniques like LC/MS/MS to track the labeled compounds and their transformation products. By analyzing the distribution and excretion of ¹⁴C-labeled oxamyl, researchers have identified key metabolites such as this compound, N,N-dimethyl-2-oxo-2-(methylthio)acetamide (DMOA), and N,N-dimethyl-1-cyanoformamide (DMCF) fao.orgepa.govinchem.org. The use of isotopically labeled this compound itself can further refine understanding of its specific metabolic fate and persistence in different systems. For example, ¹⁴C-labeled this compound has been used in plant metabolism studies to understand its uptake and distribution fao.org.
Table 4: Isotope Labeling Studies in Oxamyl Research
| Isotope Label | Analyte Studied | Matrix/System | Key Metabolites Identified | Analytical Technique | Reference |
| ¹⁴C | Oxamyl | Rat/Mouse | This compound, DMOA, DMCF, conjugates | TLC, HPLC | fao.orgepa.govinchem.org |
| ¹⁴C | Oxamyl | Soil | ¹⁴CO₂, Oxamyl, this compound, unextractable/unidentified polar fractions | Not specified | inchem.org |
| ¹⁴C | Oxamyl | Water | This compound, DMOA, DMCF, DMEA, CO₂ | Not specified | epa.gov |
| ¹⁴C | This compound | Plant | This compound glucoside | Not specified | fao.org |
| ¹³C / ¹⁵N | Oxamyl | Soil | Not specified (used for tracking incorporation into fatty acids and gene expression) | Not specified | researchgate.net |
Compound List:
Oxamyl
this compound (IN-A2213)
N,N-dimethyl-2-oxo-2-(methylthio)acetamide (DMOA)
N,N-dimethyl-1-cyanoformamide (DMCF)
N-methylcarbamoyl-oxy-imino-N,N-dimethyl-thioacetamide (DMTO)
Milbemycin oxime (MO)
2-PAM
HI-6
HLö-7
MMB-4
Chemical Synthesis and Derivatization of Oxamyl Oxime
Synthetic Routes for Oxime Compounds
Oximes, as a class of organic compounds, are characterized by the C=N-OH functional group. They are generally synthesized through the condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632) or its salts. This fundamental reaction forms the basis for creating a vast array of oxime derivatives.
General Oxime Synthesis: The reaction typically proceeds by nucleophilic addition of hydroxylamine to the carbonyl carbon of an aldehyde or ketone, followed by dehydration. The general reaction is represented as: R1R2C=O + NH2OH → R1R2C=NOH + H2O where R1 and R2 can be hydrogen atoms or organic groups. Aldehydes yield aldoximes, while ketones produce ketoximes. This method is robust and widely applicable for synthesizing various oximes wikipedia.orgnih.gov.
Improved Synthesis Techniques: Modern organic chemistry has introduced several advancements to enhance oxime synthesis, focusing on increased yields, reduced reaction times, and milder conditions. These include:
Microwave Irradiation: The use of microwave energy can significantly accelerate the oximation process, often under solvent-free conditions, leading to higher efficiency nih.gov.
Sonication: Ultrasonic irradiation has also been employed to facilitate oxime formation, providing rapid reactions and good yields nih.gov.
Catalysis: Various catalysts, such as silica (B1680970) gel or zinc oxide, have been utilized to improve the reaction rates and yields of oxime formation nih.gov.
Oxamyl (B33474) Oxime as a Metabolite: In the context of oxamyl, oxamyl oxime (also known as oximino oxamyl, CAS: 30558-43-1) is primarily recognized as a major environmental and metabolic product. It is formed through the hydrolysis of the carbamate (B1207046) ester linkage in oxamyl inchem.orgepa.gov. This metabolic pathway is critical for understanding the persistence and degradation of oxamyl in biological systems and the environment. While this compound can be synthesized independently, its formation in situ from oxamyl is a key aspect of its occurrence.
Table 1: General Oxime Synthesis Methods
| Method | Reactants | Product Type | Key Features/Enhancements | References |
| Condensation with Hydroxylamine | Aldehyde or Ketone + Hydroxylamine (or salt) | Aldoxime/Ketoxime | Standard method, widely applicable. | wikipedia.orgnih.gov |
| Microwave-Assisted Oximation | Aldehyde or Ketone + Hydroxylamine Hydrochloride | Aldoxime/Ketoxime | Solvent-free conditions, higher efficiency, reduced reaction time. | nih.gov |
| Sonication-Assisted Oximation | Aldehyde or Ketone + Hydroxylamine | Aldoxime/Ketoxime | Efficient synthesis, short reaction times. | nih.gov |
| Hydrolysis of Oxamyl | Oxamyl | This compound | Metabolic/degradation pathway, formation of the oxime metabolite. | inchem.orgepa.gov |
Preparation of Labeled this compound for Mechanistic Studies
Investigating the metabolic pathways and environmental fate of pesticides like oxamyl often necessitates the use of isotopically labeled compounds. For this compound, studies typically employ labeled oxamyl to trace its transformation into metabolites, including this compound.
Use of Labeled Oxamyl: Research into the metabolism of oxamyl frequently utilizes radiolabeled oxamyl, such as 14C-oxamyl inchem.orgepa.gov. When 14C-oxamyl is administered to biological systems (e.g., rats, goats), its metabolic breakdown products, including this compound, are also labeled. This allows researchers to track the distribution, excretion, and transformation of the parent compound and its metabolites. For instance, studies have shown that oxamyl is readily absorbed and metabolized, with the oxime being a significant hydrolysis product epa.gov.
Direct Synthesis of Labeled this compound: While the primary approach involves studying labeled oxamyl and its derived labeled oxime, it is also feasible to synthesize this compound directly with isotopic labels. This would involve using isotopically enriched precursors during the synthesis of this compound. Such labeled this compound could then be used in targeted mechanistic studies to investigate its specific biochemical interactions or degradation pathways independently of oxamyl. However, detailed protocols for the direct synthesis of labeled this compound are not extensively documented in the provided search results, with the emphasis being on tracking labeled oxamyl's metabolic products.
Derivatization for Analytical Enhancement and Structure-Activity Investigations
Derivatization plays a critical role in analytical chemistry, particularly for trace analysis of pesticides and their metabolites. By chemically modifying a compound, its detectability, selectivity, and chromatographic behavior can be significantly improved.
Analytical Enhancement:
Conversion to Oxime for Analysis: Several analytical methods for oxamyl and its residues involve the conversion of oxamyl to its oxime metabolite. This is often achieved through alkaline hydrolysis. The combined residues of oxamyl and this compound are then quantified, typically as oxamyl equivalents. This strategy simplifies the analysis by targeting a single, more stable derivative inchem.orgregulations.gov. For example, gas-liquid chromatography (GLC) with flame photometric detection (sulfur mode) has been employed after converting oxamyl to its oxime inchem.org.
LC-MS/MS Methods: Modern analytical techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are used for the simultaneous determination of oxamyl and this compound. These methods often involve sample preparation steps such as acidification with formic acid, but direct derivatization to enhance ionization or chromatographic separation is also a common strategy for oximes in general researchgate.netepa.gov.
General Oxime Derivatization: For oxime compounds in general, derivatization reagents like isonicotinoyl chloride (INC) have been used to form esters with oxime hydroxyl groups. This enhances the mass spectrometry response and improves the sensitivity and selectivity of analyses, particularly in LC-MS/MS applications nih.govnih.gov. Other derivatization approaches aim to improve ionization efficiency, reduce matrix interference, or facilitate isomer separation researchgate.net.
Structure-Activity Investigations: While not as extensively detailed for this compound specifically, derivatization is a fundamental tool in structure-activity relationship (SAR) studies. By systematically modifying parts of the this compound molecule and evaluating the resulting changes in biological activity (e.g., insecticidal or inhibitory effects), researchers can elucidate which structural features are critical for its function. Derivatization can also aid in understanding receptor binding or enzymatic interactions by introducing specific functional groups or labels.
Comparative Studies and Broader Research Context of Oxime Carbamate Metabolites
Analogue Studies with Methomyl (B1676398) Oxime and Aldicarb (B1662136) Oxime
Oxamyl (B33474), methomyl, and aldicarb are all classified as oxime carbamate (B1207046) insecticides. researchgate.net Their primary degradation pathway, both through biotic and abiotic processes, often involves the hydrolysis of the carbamate ester bond, leading to the formation of their respective oximes. researchgate.netnih.gov For oxamyl, this process yields oxamyl oxime (also known as S-methyl-N-hydroxythioacetimidate). epa.govepa.gov Similarly, methomyl degrades to methomyl oxime, and aldicarb degrades to aldicarb oxime. researchgate.netnih.gov
Comparative studies show that the formation of these oxime metabolites is a crucial step in the detoxification of the parent compounds. researchgate.net For instance, the hydrolysis of oxamyl to this compound is considered an essential detoxification step. researchgate.net While the parent carbamates are potent cholinesterase inhibitors, their oxime metabolites generally exhibit lower toxicity. nih.gov One-generation reproductive toxicity studies conducted on rats with aldicarb oxime (ADO) showed no adverse effects on reproductive parameters, though some parental toxicity was observed at lower doses. nih.gov
Microbial studies have demonstrated cross-degradation capabilities. An oxamyl-degrading bacterial strain, OXA20, was found to completely degrade not only oxamyl but also aldicarb and methomyl, alongside other carbamates like carbaryl (B1668338) and carbofuran (B1668357). frontiersin.org This suggests shared enzymatic pathways for the initial hydrolysis step among these related pesticides. The metabolic process in microorganisms for all three pesticides involves a hydrolytic route that results in the formation of the corresponding oximes. researchgate.netnih.gov In the case of aldicarb, this can be followed by dehydration to nitriles or an oxidative route forming sulfones via sulfoxides. researchgate.net
The table below summarizes key properties and degradation products of the parent compounds.
Structural Determinants in Environmental Degradation of Oxime Carbamates
The environmental degradation of oxime carbamates like oxamyl, methomyl, and aldicarb is significantly influenced by their molecular structure and the surrounding environmental conditions. The key structural feature is the carbamate ester bond (-O-C(O)N-), which is susceptible to hydrolysis. researchgate.net
The rate of hydrolysis is highly dependent on pH. For oxamyl, hydrolysis is the main degradation pathway at neutral to alkaline pH (pH 7 and 9), while it is stable under acidic conditions (pH 5). epa.govfao.org At pH 9, 30% of oxamyl was converted to this compound within six hours. fao.org Similarly, methomyl's degradation via hydrolysis is a major pathway under alkaline conditions. nih.gov
The presence of other chemical species, such as metal ions, can also accelerate degradation. The degradation of both oxamyl and methomyl is accelerated in anoxic solutions containing Fe(II) and Cu(I), which reduce the carbamates to products like substituted nitriles. semanticscholar.org
Soil properties also play a critical role. Factors such as temperature, moisture, and organic matter content affect degradation rates. nih.govherts.ac.uk Methomyl, for instance, is not typically persistent in soil systems. mdpi.com Aldicarb's degradation is faster in warmer, moist soils with high organic content, as these conditions favor microbial activity. nih.gov However, aldicarb and its metabolites are mobile in most soil types, particularly sandy soils, which can lead to groundwater contamination. nih.govpic.int Oxamyl and its oxime degradate are also known to be very mobile in various soil types. epa.gov
The table below outlines the influence of environmental factors on the degradation of these parent compounds.
Ecological Relevance of Oxime Metabolite Formation in Microbial Systems
The formation of oxime metabolites by soil and water microorganisms is of significant ecological importance as it represents the primary mechanism for the detoxification and breakdown of oxime carbamate pesticides in the environment. nih.govfrontiersin.org Microbial degradation is considered a cost-effective and environmentally friendly approach to removing pesticide residues. frontiersin.org
Soil bacteria capable of utilizing these pesticides as a source of carbon and/or nitrogen have been identified. researchgate.netmdpi.com For example, several bacterial strains have been isolated that can degrade oxamyl by hydrolyzing it to this compound and then utilizing the resulting methylamine (B109427) as a carbon and nitrogen source. frontiersin.org This process is mediated by specific enzymes, such as hydrolases. A carbamate-hydrolase gene, cehA, has been identified in oxamyl-degrading bacteria and is directly involved in the hydrolysis of oxamyl. frontiersin.org Similarly, bacteria have been found that use methomyl as a carbon and nitrogen source. nih.gov
However, the presence of the parent pesticides can disrupt these microbial communities. For instance, methomyl exposure has been shown to cause significant shifts in the gut microbiome of aquatic organisms like zebrafish. The degradation of these pesticides into less toxic oximes by specific microbial populations is therefore vital for mitigating the ecological risks posed by the parent compounds and maintaining the stability of microbial ecosystems. researchgate.netnih.gov
Future Research Directions and Unexplored Avenues
Elucidation of Uncharacterized Metabolic Routes for Oxamyl (B33474) Oxime
The initial degradation of oxamyl in biological and environmental systems is primarily characterized by hydrolysis, yielding oxamyl oxime and methylcarbamic acid researchgate.netfrontiersin.orgnih.govfrontiersin.orgresearchgate.netepa.gov. This compound is recognized as a major metabolite epa.govinchem.orgregulations.govepa.govfao.org. Methylcarbamic acid is unstable and rapidly decomposes into carbon dioxide and methylamine (B109427), which can serve as a carbon and nitrogen source for certain microorganisms researchgate.netfrontiersin.orgresearchgate.net.
However, the subsequent metabolic pathways and ultimate fate of this compound itself remain areas requiring deeper investigation. In some microbial degradation processes, this compound has been observed to accumulate as a relatively stable intermediate, with certain bacterial strains showing limited capacity for its further transformation nih.govfrontiersin.org. In mammalian metabolism, this compound can undergo conjugation with glucuronide inchem.orgepa.gov, and within plant systems, it may be demethylated or conjugated with glucose, potentially being incorporated into plant polysaccharides fao.org. Despite these findings, significant gaps persist in fully characterizing the spectrum of enzymatic reactions, intermediate products, and the complete mineralization or transformation pathways of this compound across diverse environmental matrices (soil, water, air) and organisms. Future research should prioritize the identification and characterization of novel enzymes, genes, and microbial consortia capable of efficiently degrading this compound, alongside a comprehensive understanding of its complete metabolic fate, including the potential formation of any recalcitrant or more toxic byproducts.
Development of Advanced Bioremediation Technologies Targeting this compound
Microbial degradation is a primary mechanism for the environmental dissipation of oxamyl researchgate.netnih.govresearchgate.netresearchgate.netekb.egresearchgate.net. Various bacterial strains, including species of Pseudomonas, Brevibacillus, and Brevundimonas, have demonstrated the capability to degrade oxamyl, often leveraging the cehA gene for the initial hydrolysis step researchgate.netnih.govfrontiersin.orgresearchgate.netekb.egresearchgate.net. Furthermore, amendments such as animal manures have been shown to significantly enhance oxamyl dissipation rates in soil by promoting microbial activity researchgate.netresearchgate.net. Algae have also shown potential for oxamyl biodegradation ekb.eg.
Building upon these foundational discoveries, future research should concentrate on developing advanced bioremediation technologies specifically targeting this compound. This includes:
Engineered Microbial Solutions: Genetic engineering of known oxamyl-degrading bacteria or the introduction of novel degradation genes into robust microbial hosts to enhance degradation rates, broaden substrate specificity, and improve resilience to environmental stressors.
Enzyme-Based Remediation: Isolation, purification, and immobilization of key enzymes, such as oxamyl hydrolase (cehA), or novel enzymes capable of breaking down this compound, for deployment in bioreactor systems or as standalone treatment agents.
Microbial Consortia Optimization: The development of synergistic microbial consortia designed to sequentially degrade oxamyl and its metabolites, including this compound, ensuring complete mineralization and preventing the accumulation of potentially harmful intermediates.
Process Intensification: Advanced bioreactor designs and the optimization of environmental parameters (pH, temperature, nutrient availability) for the large-scale application of microbial or enzymatic treatments in contaminated soil and water environments.
Application of Omics Technologies in Understanding Microbial Interplay
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the understanding of microbial processes, including pesticide biodegradation taylorfrancis.comnih.govfrontiersin.orgresearchgate.netresearchgate.netcaister.comfrontiersin.org. These powerful tools provide a systems-level perspective on microbial communities, facilitating the identification of genes, enzymes, and metabolic pathways involved in the degradation of complex compounds like oxamyl and its metabolites nih.govfrontiersin.orgresearchgate.netresearchgate.net.
For this compound, omics approaches can yield critical insights into:
Discovery of Novel Degradation Pathways: Metagenomic and metatranscriptomic analyses can identify previously unknown genes and transcripts associated with this compound breakdown in diverse environmental samples, including those from unculturable microorganisms frontiersin.orgresearchgate.netcaister.com.
Enzyme and Metabolite Profiling: Proteomic studies can pinpoint specific enzymes produced by degrading microbes under this compound exposure, revealing their structure, function, and regulation. Metabolomics can further elucidate the biochemical transformations, identifying key intermediates and end-products nih.govresearchgate.netresearchgate.netfrontiersin.org.
Microbial Community Dynamics: Understanding how microbial communities respond to oxamyl and its metabolites at the genetic and protein levels is crucial for effective bioremediation. Transcriptomics and proteomics can reveal shifts in gene expression and protein synthesis, indicating stress responses, adaptation mechanisms, and the activation of specific degradation pathways caister.comresearchgate.netnih.gov.
Inter-Microbial Interactions: Investigating the complex interactions among different microbial species within a community that enhance this compound degradation is vital. Omics data can help unravel these synergistic relationships, crucial for designing effective bioremediation strategies caister.comresearchgate.netnih.gov.
By applying these integrated omics strategies, researchers can achieve a comprehensive understanding of the molecular mechanisms underlying this compound biodegradation, thereby enabling the rational design of enhanced bioremediation solutions.
Advanced Modeling for Predictive Environmental Fate Assessment
Oxamyl's physicochemical properties, including its high water solubility and low soil sorption, contribute to its mobility and potential for leaching into groundwater regulations.govherts.ac.uknih.govepa.govepa.gov. Its environmental persistence varies significantly, with reported half-lives ranging from days to months, contingent upon soil type, pH, and moisture content regulations.govresearchgate.netnih.govepa.gov. The environmental fate of this compound, as a key metabolite, also warrants thorough assessment.
Advanced modeling approaches are indispensable for accurately predicting the environmental behavior of oxamyl and its transformation products enviresearch.comresearchgate.net. Future research should prioritize:
Refined Predictive Models: Developing and validating sophisticated environmental fate models that incorporate a broader range of environmental variables. These should include detailed soil characteristics (e.g., organic matter content, texture), climatic factors (temperature, precipitation), and microbial community composition and activity. Such models must explicitly account for the degradation kinetics and transport behavior of this compound.
Integration of Omics Data: Incorporating data derived from omics studies, such as identified degradation genes and enzyme kinetics, into environmental fate models can significantly enhance the accuracy of degradation rate predictions and pathway assessments frontiersin.org.
Machine Learning and AI Applications: Utilizing machine learning algorithms and artificial intelligence to analyze complex environmental datasets and construct predictive models capable of forecasting the fate and transport of oxamyl and its metabolites under diverse scenarios, including the impacts of climate change.
Transformation Product Risk Assessment: Extending environmental fate assessments to encompass the properties and behavior of all significant transformation products, notably this compound, to ensure a comprehensive risk evaluation researchgate.net. This involves predicting their persistence, mobility, and potential ecotoxicological effects.
Advancing these modeling capabilities will lead to more robust environmental risk assessments, facilitating improved management strategies for oxamyl use and mitigating potential environmental impacts.
Table of Oxamyl Degradation Half-Lives in Various Conditions
| Environmental Condition | Half-life (DT50) Range | Notes | Source |
| Moist Soils (general) | 8–50 days | Half-lives for extractable ¹⁴C in [¹⁴C]oxamyl treated soils. | researchgate.net |
| Sandy Loam Soil (aerobic) | 11 days | nih.govepa.gov | |
| Fine Sand Soil (aerobic) | 415 days | nih.govepa.gov | |
| Silt Loam Soil (anaerobic) | < 7 days | nih.govepa.gov | |
| Hydrolysis (pH 7) | 8 days | nih.govepa.gov | |
| Hydrolysis (pH 9) | 3 hours | nih.govepa.gov | |
| Hydrolysis (pH 5) | Stable | nih.govepa.gov | |
| Greek Soils (repeatedly treated with oxamyl) | 2.4–26.7 days | DT50 values. | researchgate.net |
| Sandy Soil amended with Bovine Manure (28 days) | ~99% dissipation | Dissipation rate was 1.76 times higher than in unamended soil. | researchgate.netresearchgate.net |
| Sandy Soil amended with Poultry Manure (28 days) | ~99% dissipation | Dissipation rate was 1.52 times higher than in unamended soil. | researchgate.netresearchgate.net |
| Sandy Soil amended with Sheep Manure (28 days) | ~99% dissipation | Dissipation rate was 1.44 times higher than in unamended soil. | researchgate.netresearchgate.net |
| Soil enrichment cultures (non-inoculated control) | ~30% degradation | Degradation percentage of oxamyl by Brevundimonas diminuta (OX2) in 7 days. | researchgate.netekb.eg |
| Soil enrichment cultures (inoculated with Pseudomonas spp.) | 87.8% degradation (48h) | Degradation by Micrococcus luteus OX. | researchgate.net |
Q & A
Q. What validated analytical methods are recommended for detecting oxamyl oxime in soil samples, and how do they address matrix interference?
The U.S. EPA-endorsed method DuPont-2392 employs liquid chromatography-tandem mass spectrometry (LC/MS) with optimized parameters for soil analysis. Key steps include accelerated solvent extraction (ASE) using 0.01% aqueous formic acid, followed by nitrogen-assisted concentration and LC/MS detection in single-ion monitoring mode. This method achieves a limit of quantification (LOQ) of 10.0 ng/g for both oxamyl and its oxime metabolite, validated through fortification studies at 1× and 10× LOQ levels . Matrix effects are mitigated via formic acid dilution and syringe filtration, ensuring specificity in complex environmental samples.
Q. What are the primary degradation pathways of oxamyl to this compound in soil, and how do microbial communities influence this process?
Oxamyl undergoes hydrolysis via bacterial carbamate hydrolases, cleaving the methyl-carbamoyl group to form this compound. Strains such as Mesorhizobium and Micrococcus luteus OX exhibit upregulated cehA gene expression (120–140×) in oxamyl-amended cultures, directly linking this gene to hydrolysis . However, this compound accumulates in lab cultures but dissipates in non-sterile soil due to unidentified secondary degradation mechanisms, highlighting the need for field-scale metabolite tracking .
Q. How does pH influence the stability of this compound in aquatic environments?
this compound is highly soluble in water and stable under acidic conditions (pH < 7), but hydrolyzes rapidly in alkaline environments. This pH-dependent stability necessitates buffered extraction protocols (e.g., pH 7.4) during LC/MS analysis to prevent artifactual degradation .
Advanced Research Questions
Q. How can researchers validate analytical methods for this compound in compliance with U.S. EPA ecological risk assessment guidelines?
Independent laboratory validation (ILV) requires testing method precision, accuracy, and robustness across representative soil types. For DuPont-2392, intra-laboratory precision showed <15% relative standard deviation (RSD) at 10 ppb, with recovery rates of 85–110% for this compound. ILV must include cross-lab reproducibility testing and adherence to OPPTS 850.7100 guidelines, which mandate documentation of extraction efficiency and matrix effect corrections .
Q. What experimental strategies resolve contradictions in this compound accumulation between in vitro bacterial cultures and field soil studies?
Discrepancies arise due to uncharacterized soil microbiota or abiotic factors (e.g., organic matter content). Researchers should:
Q. What molecular techniques confirm the role of the cehA gene in this compound formation?
Reverse transcription quantitative PCR (RT-qPCR) can quantify cehA expression in bacterial isolates under oxamyl exposure. Knockout mutagenesis of cehA in model strains (e.g., Pseudomonas) followed by metabolite profiling validates its enzymatic function. Comparative genomics of oxamyl-degrading consortia further identifies conserved catalytic domains .
Q. How do advanced chromatographic techniques (e.g., HPLC vs. GC) compare for this compound quantification in plant tissues?
High-performance liquid chromatography (HPLC) with UV detection (LOD: 2.0 ppm) is suitable for high-concentration matrices, while GC with flame photometric detection offers superior sensitivity (0.1 ppb) but requires derivatization of the oxime group. LC/MS/MS is optimal for trace-level analysis without derivatization, though cost and expertise limit its accessibility .
Q. What mechanistic insights explain this compound’s reduced toxicity compared to oxamyl?
Hydrolysis of oxamyl’s carbamate group eliminates acetylcholinesterase inhibition, the primary toxicity mechanism. In vitro assays using Drosophila acetylcholinesterase show this compound has <10% inhibitory activity relative to oxamyl. However, chronic ecotoxicity studies are needed to assess long-term impacts on non-target organisms .
Methodological Recommendations
- For extraction : Use ASE with 0.01% formic acid to maximize this compound recovery from soil .
- For gene expression studies : Normalize cehA transcription levels to housekeeping genes (e.g., rpoB) in succinate-amended controls .
- For field sampling : Collect soil cores at 15–30 cm depth to monitor this compound leaching potential, aligning with groundwater monitoring protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
